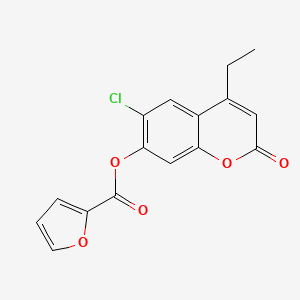![molecular formula C19H28N2O B5807848 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide is a synthetic compound that belongs to the class of opioids. It is commonly known as Sufentanil and is used in medical settings for pain management, particularly during surgical procedures. Sufentanil is a potent analgesic that is approximately 5 to 10 times more potent than fentanyl, which is another commonly used opioid.
Mecanismo De Acción
Sufentanil acts on the central nervous system by binding to the mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. Sufentanil also activates the reward pathway, which can result in feelings of euphoria.
Biochemical and Physiological Effects:
Sufentanil produces a range of biochemical and physiological effects. Its primary effect is the relief of pain, which is achieved by inhibiting the transmission of pain signals. Sufentanil also produces sedation, respiratory depression, and nausea. It can also cause bradycardia, hypotension, and urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sufentanil has several advantages for lab experiments. It is highly potent and has a rapid onset of action, which makes it useful for studying the effects of opioids on the central nervous system. It also has a short duration of action, which allows for rapid recovery from its effects. However, its potency and rapid onset of action can make it difficult to control the dose, which can lead to respiratory depression and other adverse effects.
Direcciones Futuras
There are several future directions for the study of Sufentanil. One area of research is the development of new opioids that are more selective for the mu-opioid receptor, which could reduce the risk of adverse effects. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Additionally, the use of Sufentanil in combination with other drugs, such as local anesthetics, is an area of ongoing research.
Métodos De Síntesis
Sufentanil is synthesized by modifying fentanyl, which is a potent synthetic opioid. The synthesis involves the reaction of N-phenethyl-4-piperidone with 3-isopropenylphenyl magnesium bromide, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by acylation of the amine with 4-methylbenzoic acid chloride.
Aplicaciones Científicas De Investigación
Sufentanil has been extensively studied for its analgesic properties and has been used in clinical settings for pain management. It has also been used in animal studies to investigate the mechanisms of opioid action and to study the effects of opioids on the central nervous system.
Propiedades
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)16-7-6-8-17(13-16)19(4,5)20-18(22)21-11-9-15(3)10-12-21/h6-8,13,15H,1,9-12H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMILQYVPBMWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)
![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
